molecular formula C16H16N6O4 B14436780 5'-Azido-N-benzoyl-2',5'-dideoxycytidine CAS No. 74597-69-6

5'-Azido-N-benzoyl-2',5'-dideoxycytidine

Cat. No.: B14436780
CAS No.: 74597-69-6
M. Wt: 356.34 g/mol
InChI Key: OBDFXIWMWWPQSJ-OUCADQQQSA-N
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Description

5’-Azido-N-benzoyl-2’,5’-dideoxycytidine is a modified nucleoside that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of an azido group at the 5’ position and a benzoyl group at the N position of the cytidine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reduction of 5’-azido-2’,5’-dideoxy intermediates using the Staudinger reaction . This reaction involves the use of triphenylphosphine and water to convert the azido group into an amino group, which can then be further modified to introduce the benzoyl group.

Industrial Production Methods

While specific industrial production methods for 5’-Azido-N-benzoyl-2’,5’-dideoxycytidine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5’-Azido-N-benzoyl-2’,5’-dideoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5’-Azido-N-benzoyl-2’,5’-dideoxycytidine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA processes. The azido group can participate in click chemistry reactions, allowing for the attachment of various functional groups. This can lead to the formation of modified nucleic acids that can be used to study protein-nucleic acid interactions and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Azido-N-benzoyl-2’,5’-dideoxycytidine is unique due to the presence of both the azido and benzoyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these modifications allows for the study of complex biological systems and the development of novel therapeutic agents .

Properties

CAS No.

74597-69-6

Molecular Formula

C16H16N6O4

Molecular Weight

356.34 g/mol

IUPAC Name

N-[1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C16H16N6O4/c17-21-18-9-12-11(23)8-14(26-12)22-7-6-13(20-16(22)25)19-15(24)10-4-2-1-3-5-10/h1-7,11-12,14,23H,8-9H2,(H,19,20,24,25)/t11-,12+,14+/m0/s1

InChI Key

OBDFXIWMWWPQSJ-OUCADQQQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CN=[N+]=[N-])O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CN=[N+]=[N-])O

Origin of Product

United States

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